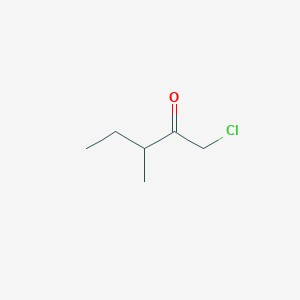

1-Chloro-3-methylpentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWXDFAVJKUFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Isomerism of 1 Chloro 3 Methylpentan 2 One

Identification and Significance of Chiral Centers

The structure of 1-chloro-3-methylpentan-2-one (C₆H₁₁ClO) contains a single stereocenter, which is a foundational element of its stereochemistry. nih.gov

Structure: CH₃-CH₂-CH(CH₃)-C(=O)-CH₂Cl

A chiral center is defined as a carbon atom bonded to four different substituent groups. In this molecule, the carbon atom at the third position (C3) is the designated chiral center. The four distinct groups attached to C3 are:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A chloromethyl ketone group (-C(=O)CH₂Cl)

The presence of this single chiral center imparts chirality to the entire molecule, meaning it is non-superimposable on its mirror image. This structural characteristic is highly significant as it dictates that the compound can exist in different stereoisomeric forms, which may exhibit distinct optical activities and interact differently with other chiral molecules, such as enzymes or chiral catalysts.

Enantiomeric and Diastereomeric Considerations

The number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of chiral centers. vaia.com For this compound, with its single chiral center (n=1), there are 2¹ = 2 possible stereoisomers.

These two stereoisomers are a pair of enantiomers, which are non-superimposable mirror images of each other. They are designated as:

(R)-1-chloro-3-methylpentan-2-one

(S)-1-chloro-3-methylpentan-2-one

Diastereomers are stereoisomers that are not mirror images of one another and require a molecule to possess at least two chiral centers. Since this compound has only one such center, it does not have any diastereomers.

Table 1: Stereoisomers of this compound

| Isomer Name | Relationship | Chirality |

|---|---|---|

| (R)-1-chloro-3-methylpentan-2-one | Enantiomer | Chiral |

Conformational Analysis and Energy Landscapes

The stability of these conformers is primarily dictated by steric hindrance. The most stable conformation, or ground state, is the one that minimizes repulsive steric interactions between bulky substituent groups. Using Newman projections to analyze the rotation around the C2-C3 bond, the staggered conformations are significantly lower in energy than the eclipsed conformations.

Among the staggered conformations, the one where the largest groups—the ethyl group on C3 and the chloromethyl group on C2—are positioned anti-periplanar (180° apart) to each other would be the most stable. Gauche interactions, where bulky groups are adjacent (60° apart), introduce steric strain and increase the conformational energy. The relative energy of the conformers depends on the balance of these interactions. Theoretical calculations and techniques like dynamic NMR are often used to study the energy differences between conformers of chiral ketones. researchgate.netunibas.it

Table 2: Conceptual Relative Energies of C2-C3 Rotamers

| Dihedral Angle (Ethyl/Chloromethyl) | Conformation | Relative Energy | Primary Interaction |

|---|---|---|---|

| 180° | Anti-periplanar | Lowest | Minimal steric strain |

| 60° | Gauche | Higher | Steric strain between gauche groups |

Theoretical Stereochemistry and Chirality Inductions

The existing chiral center at C3 can significantly influence the stereochemical outcome of nucleophilic addition reactions at the adjacent prochiral carbonyl group (C2). This phenomenon, known as asymmetric induction, is explained by several theoretical models, with the Felkin-Anh model being one of the most widely accepted for predicting the diastereoselectivity of such reactions. bham.ac.ukyoutube.com

The Felkin-Anh model predicts that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. uvic.ca The conformation of the ketone is arranged so that the largest substituent on the α-carbon (C3) is positioned perpendicular to the carbonyl bond to minimize steric interactions. In the case of this compound, the substituents on C3 are ethyl (large, L), methyl (medium, M), and hydrogen (small, S).

According to the model:

The largest group (L = ethyl) orients itself anti-periplanar to the incoming nucleophile.

The nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), avoiding the large group.

The attack occurs from the face opposite the largest group, passing over the smallest group (S = hydrogen).

When an α-substituent is electronegative, like the chlorine atom in the chloromethyl group, it can exert a strong stereoelectronic effect. In some models, an electronegative group is treated as the "large" group because its electron-withdrawing nature can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, making that conformation more reactive. bham.ac.ukuwindsor.ca This can sometimes alter the predicted outcome compared to a purely steric model.

If a generic nucleophile, such as a Grignard reagent (Nu⁻), were to attack the carbonyl of (R)-1-chloro-3-methylpentan-2-one, the Felkin-Anh model would predict the formation of a specific diastereomeric alcohol as the major product.

Table 3: Predicted Stereochemical Outcome of Nucleophilic Addition based on the Felkin-Anh Model

| Reactant | Model | Predicted Major Product Diastereomer | Rationale |

|---|---|---|---|

| (R)-1-chloro-3-methylpentan-2-one + Nu⁻ | Felkin-Anh (Steric) | (2R, 3R)-1-chloro-3-methyl-2-nucleopentan-2-ol | Nucleophile attacks from the face opposite the large ethyl group. |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| (R)-1-chloro-3-methylpentan-2-one |

| (S)-1-chloro-3-methylpentan-2-one |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Methylpentan 2 One

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position susceptible to nucleophilic attack. These reactions are fundamental to the synthetic utility of α-haloketones.

Nucleophilic substitution in α-haloketones such as 1-Chloro-3-methylpentan-2-one predominantly proceeds via an S(_N)2 (bimolecular nucleophilic substitution) pathway. wikipedia.orgresearchgate.net The S(_N)1 (unimolecular nucleophilic substitution) mechanism is generally disfavored for these compounds. wikipedia.orgresearchgate.net The primary reason for the suppression of the S(_N)1 pathway is the inherent instability of the resulting α-carbonyl carbocation intermediate. researchgate.net The electron-withdrawing nature of the adjacent carbonyl group destabilizes the positive charge on the α-carbon, making its formation energetically unfavorable.

Conversely, the S(_N)2 pathway is facilitated. The reaction involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion. The rate of this reaction is dependent on the concentration of both the α-haloketone and the incoming nucleophile.

Table 1: Comparison of S(_N)1 and S(_N)2 Pathways for this compound

| Feature | S(_N)1 Pathway | S(_N)2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Favored by | Tertiary substrates, polar protic solvents, weak nucleophiles | Primary/secondary substrates, polar aprotic solvents, strong nucleophiles |

| Applicability to this compound | Unfavorable due to unstable α-carbonyl carbocation wikipedia.orgresearchgate.net | Favorable and predominant pathway wikipedia.orgresearchgate.net |

The nature of the nucleophile and the reaction conditions significantly impact the outcome of substitution reactions with this compound. While a wide range of nucleophiles can displace the chloride, the basicity of the nucleophile is a critical factor.

Less basic nucleophiles, such as iodide or cyanide ions, typically lead to clean S(_N)2 substitution products. However, the use of strongly basic nucleophiles, like alkoxides or hydroxides, can lead to competing side reactions. researchgate.net One of the most common side reactions is the formation of an enolate ion through the abstraction of an acidic α-proton (from the C-3 position). researchgate.net This enolate can then participate in other reactions, such as the Favorskii rearrangement (see section 4.3).

The choice of solvent also plays a crucial role. Polar aprotic solvents, such as acetone (B3395972) or DMSO, are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Reactions Involving the Carbonyl Functionality

The ketone group in this compound is also a site of significant reactivity, undergoing both redox transformations and nucleophilic additions.

Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-chloro-3-methylpentan-2-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH(_4)) is a common and effective reagent for this purpose, selectively reducing the ketone in the presence of the alkyl chloride.

Oxidation: The oxidation of ketones to carboxylic acids is generally challenging as it requires the cleavage of a carbon-carbon bond. Under forcing conditions with strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, the carbon chain can be cleaved, leading to a mixture of carboxylic acids. For this compound, such oxidation is not a synthetically useful reaction and would likely lead to degradation of the molecule.

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. This nucleophilic addition reaction is a fundamental process in carbonyl chemistry. For instance, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. It is important to note that these strong nucleophiles can also react at the halogenated carbon center, potentially leading to a mixture of products.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form α,β-unsaturated ketones (olefins). The most common pathway for α-haloketones, however, is the Favorskii rearrangement, which occurs in the presence of bases like alkoxides. wikipedia.org

The mechanism of the Favorskii rearrangement is thought to involve the formation of an enolate on the side of the ketone away from the chlorine atom (at C-3). wikipedia.org This enolate then undergoes an intramolecular S(_N)2 reaction to form a cyclopropanone (B1606653) intermediate. Subsequent attack of the alkoxide base on the carbonyl group opens the strained three-membered ring to yield a rearranged ester product. wikipedia.org For this compound, this would result in the formation of a derivative of 2-ethylbutanoic acid.

Alternatively, a strong, sterically hindered base could potentially favor a more direct E2-type dehydrochlorination by abstracting a proton from the C-3 position, leading to the formation of 3-methylpent-1-en-2-one. However, the Favorskii rearrangement is often the dominant pathway for α-haloketones with an available α'-proton.

Table 2: Potential Elimination and Rearrangement Products from this compound

| Reaction Pathway | Reagent/Conditions | Major Product |

|---|---|---|

| Favorskii Rearrangement | Sodium alkoxide (e.g., NaOCH(_3)) in alcohol | Methyl 2-ethylbutanoate |

| Dehydrochlorination (E2) | Strong, sterically hindered base (e.g., potassium tert-butoxide) | 3-Methylpent-1-en-2-one |

E1 and E2 Mechanisms and Stereochemical Outcomes

Elimination reactions of this compound, which would lead to the formation of 3-methylpent-1-en-2-one, can theoretically proceed through either E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanisms.

The E1 mechanism is a two-step process initiated by the departure of the leaving group (chloride ion) to form a carbocation intermediate, followed by deprotonation of an adjacent carbon by a weak base to form a double bond. For this compound, the formation of a primary carbocation upon loss of the chloride ion would be highly unstable and is therefore not a favored pathway under most conditions.

The E2 mechanism , conversely, is a concerted, one-step process where a strong base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the α-carbon), and the chloride leaving group departs simultaneously, forming a double bond. chemicalnote.com This mechanism is favored by the use of strong, non-nucleophilic bases. chemistrysteps.com The stereochemical outcome of E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. chemistrysteps.commgscience.ac.in This means that the hydrogen and the chlorine must be in the same plane and on opposite sides of the C-C bond for the elimination to occur most efficiently. mgscience.ac.in For an acyclic molecule like this compound, rotation around the C-C bond allows it to adopt this necessary conformation.

Given that this compound is a primary alkyl halide, the E2 pathway is significantly more likely than the E1 pathway, especially in the presence of a strong base. libretexts.org The stereochemistry of the resulting alkene is not a factor in this specific case as the double bond is formed at the terminus of the carbon chain.

Competition Between Substitution and Elimination Pathways

A central aspect of the reactivity of this compound is the competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. masterorganicchemistry.com Several factors determine which pathway will predominate.

Substrate Structure: As a primary alkyl halide, this compound is sterically unhindered at the α-carbon, which strongly favors the SN2 mechanism with good nucleophiles. masterorganicchemistry.commasterorganicchemistry.com The SN1 and E1 pathways are highly disfavored due to the instability of the resulting primary carbocation. pharmaguideline.com

Nature of the Nucleophile/Base: The strength and steric bulk of the reacting species are critical. libretexts.org

Strong, non-bulky nucleophiles/bases (e.g., hydroxide (B78521), methoxide) can lead to a mixture of SN2 and E2 products. youtube.com

Strong, bulky bases (e.g., potassium tert-butoxide) sterically hinder the backside attack required for SN2, thus favoring the E2 mechanism. libretexts.orglibretexts.org

Good nucleophiles that are weak bases (e.g., iodide, cyanide) will predominantly lead to SN2 products. libretexts.org

Reaction Conditions:

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change. ucalgary.ca

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are known to enhance the rate of SN2 reactions. youtube.com Polar protic solvents (e.g., ethanol (B145695), water) can solvate the nucleophile, potentially reducing its nucleophilicity and can also promote E1/SN1 pathways in secondary and tertiary systems, though this is less relevant for primary halides.

The following table summarizes the expected major reaction pathways for this compound under various conditions.

| Reagent/Conditions | Predominant Mechanism | Major Product(s) |

|---|---|---|

| Strong, non-bulky base (e.g., NaOH, CH₃ONa) | SN2 and E2 | 1-hydroxy-3-methylpentan-2-one and 3-methylpent-1-en-2-one |

| Strong, bulky base (e.g., (CH₃)₃COK) | E2 | 3-methylpent-1-en-2-one |

| Good nucleophile, weak base (e.g., NaI, NaCN) | SN2 | 1-iodo-3-methylpentan-2-one or 1-cyano-3-methylpentan-2-one |

| Weak nucleophile, weak base (e.g., H₂O, CH₃OH) | Slow SN2 | 1-hydroxy-3-methylpentan-2-one or 1-methoxy-3-methylpentan-2-one |

Rearrangement Reactions and Fragmentations

Under basic conditions, α-haloketones like this compound are known to undergo the Favorskii rearrangement . purechemistry.orgyoutube.com This reaction typically involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative. wikipedia.orgmychemblog.com

The generally accepted mechanism for the Favorskii rearrangement of an α-chloro ketone with an enolizable α'-hydrogen is as follows:

A base abstracts an acidic proton from the α'-carbon (C3 in this case), forming an enolate. purechemistry.org

The enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate. nrochemistry.com

A nucleophile (such as hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

The tetrahedral intermediate collapses, leading to the cleavage of one of the C-C bonds of the cyclopropanone ring. This ring-opening occurs in a way that forms the more stable carbanion. youtube.com

Protonation of the resulting carbanion yields the final rearranged product.

For this compound, treatment with a base like sodium hydroxide would be expected to yield a rearranged carboxylic acid, 2-ethylbutanoic acid.

In the context of mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The primary fragmentation pathways for ketones include α-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.comyoutube.com This would result in the formation of acylium ions. Another common fragmentation for molecules containing a halogen is the loss of the halogen as a radical or as a hydrogen halide. miamioh.edu

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic studies on the acid-catalyzed halogenation of ketones have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org This indicates that the rate-determining step is the formation of the enol intermediate. libretexts.org

Thermodynamically, elimination reactions are generally favored at higher temperatures due to their positive entropy change. The competition between substitution and elimination is therefore temperature-dependent, with E2 becoming more competitive with SN2 as the temperature increases.

Computational Studies of Reaction Mechanisms and Transition States

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the reaction mechanisms of α-haloketones. up.ac.za For the Favorskii rearrangement, theoretical calculations have been used to investigate the stereochemistry of the cyclopropanone formation step. acs.orgnih.gov These studies have explored the transition states for both inversion and retention of configuration at the carbon bearing the halogen. acs.org The calculations suggest that the inversion pathway, which is analogous to a standard SN2 process, is often energetically favored. nih.gov However, the energy difference between the inversion and retention transition states can be small, and the stereochemical outcome can be influenced by the substrate's conformation and the solvent. acs.orgnih.gov

Computational modeling has also been applied to understand the competition between nucleophilic substitution and other reaction pathways at the carbonyl carbon of α-haloketones. up.ac.za These studies help to elucidate the activation energies of different reaction pathways and the geometries of the transition state structures, providing a deeper understanding of the factors that control the reactivity of this class of compounds.

Advanced Spectroscopic and Computational Characterization of 1 Chloro 3 Methylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 1-Chloro-3-methylpentan-2-one. The molecule's structure, featuring a chiral center at C3, leads to diastereotopic protons in the adjacent methylene (B1212753) and ethyl groups, resulting in a complex spectrum that necessitates advanced analytical techniques for full interpretation.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals for this compound requires a suite of NMR experiments beyond simple 1D scans. The presence of the electron-withdrawing chloro and carbonyl groups significantly influences the chemical shifts of nearby nuclei.

¹H NMR: The proton spectrum is characterized by distinct signals for each proton environment. The chloromethyl protons (H1) are expected to appear significantly downfield due to the deshielding effect of the chlorine atom, typically in the range of 4.0-4.3 ppm. The methine proton (H3) is coupled to four other protons, leading to a complex multiplet. The diastereotopic methylene protons of the ethyl group (H4) will exhibit different chemical shifts and show complex splitting patterns (geminal and vicinal coupling). The methyl protons (H5 and H6) will appear as a triplet and a doublet, respectively.

¹³C NMR: The carbon spectrum provides direct information about the carbon skeleton. The carbonyl carbon (C2) is the most deshielded, appearing far downfield (typically >200 ppm). The carbon bearing the chlorine (C1) is also significantly deshielded. The remaining aliphatic carbons (C3, C4, C5, C6) appear at higher field strengths. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing connectivity between adjacent protons. For instance, it would show a correlation between the methine proton (H3) and the protons of the adjacent ethyl (H4) and methyl (H6) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals for all protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and standard chemical shift increments. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 (-CH₂Cl) | ~4.2 | s (singlet) | ~45-50 |

| 2 (>C=O) | -- | -- | ~205-210 |

| 3 (>CH-) | ~2.5-2.7 | m (multiplet) | ~45-50 |

| 4 (-CH₂-) | ~1.4-1.7 | m (multiplet) | ~25-30 |

| 5 (-CH₃) | ~0.9 | t (triplet) | ~10-15 |

| 6 (-CH₃) | ~1.1 | d (doublet) | ~15-20 |

This compound is a flexible molecule with rotational freedom around the C2-C3 and C3-C4 single bonds. This rotation leads to different staggered conformations (rotamers), each with a unique spatial arrangement of atoms. At room temperature, the rotation is typically fast on the NMR timescale, and the observed spectrum is a weighted average of the spectra of the individual conformers.

The relative populations of these conformers are influenced by steric hindrance and dipole-dipole interactions. For example, conformations that minimize the steric repulsion between the bulky ethyl group and the carbonyl or chloromethyl groups will be more stable. researchgate.net The dihedral angle between coupled protons, as described by the Karplus equation, strongly influences the magnitude of the vicinal coupling constant (³J). Therefore, a detailed analysis of the coupling constants, particularly ³J(H3-H4), can provide insight into the preferred conformation around the C3-C4 bond. auremn.org.brnih.gov Computational modeling is often used in conjunction with experimental NMR data to determine the lowest energy conformations and predict their relative populations, which can then be correlated with the observed averaged chemical shifts and coupling constants. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure based on characteristic fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact molecular formula. For this compound (C₆H₁₁ClO), the expected monoisotopic mass is 134.0498 Da.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion (M⁺˙). Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺˙) and another, two mass units higher, for the molecule containing ³⁷Cl ([M+2]⁺˙). The relative intensity of these peaks is approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule or fragment.

Under electron ionization (EI) conditions, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺˙). This molecular ion is energetically unstable and undergoes fragmentation through various pathways. For ketones, the most common fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org

For this compound, two primary α-cleavage pathways are expected:

Cleavage of the C1-C2 bond: This involves the loss of a chloromethyl radical (•CH₂Cl), resulting in a resonance-stabilized acylium ion with m/z = 85. This is often a very favorable pathway.

Cleavage of the C2-C3 bond: This involves the loss of the sec-butyl radical (•CH(CH₃)CH₂CH₃), leading to the formation of the [CH₂ClC≡O]⁺ acylium ion. This fragment would produce a characteristic pair of peaks at m/z = 77 (for ³⁵Cl) and m/z = 79 (for ³⁷Cl) in a 3:1 ratio.

The relative abundance of these fragment ions provides valuable structural information. The cleavage that produces the most stable carbocation and/or the most stable radical is typically favored. youtube.com

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Origin |

|---|---|---|---|

| 134 | 136 | [C₆H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 85 | -- | [C₅H₉O]⁺ | α-cleavage (loss of •CH₂Cl) |

| 77 | 79 | [C₂H₂ClO]⁺ | α-cleavage (loss of •C₄H₉) |

| 57 | -- | [C₄H₉]⁺ | sec-Butyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.detriprinceton.org These methods are excellent for identifying functional groups, as specific bonds and groups of bonds have characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum is the intense absorption due to the carbonyl (C=O) group stretch. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the electronegative chlorine atom alpha to the carbonyl can slightly increase this frequency (to ~1720-1725 cm⁻¹) due to the inductive effect.

Other key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. uci.edu

C-Cl Stretching: The carbon-chlorine stretch gives rise to an absorption in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com This band can be conformationally sensitive.

Bending Vibrations: C-H bending modes for methyl and methylene groups appear in the 1470-1350 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing non-polar bonds with symmetric vibrations. While the C=O stretch is visible in both IR and Raman, symmetric C-C bond vibrations will be more prominent in the Raman spectrum. ksu.edu.sa

The vibrational frequencies, particularly those of the C=O and C-Cl bonds, can be sensitive to the molecule's conformation. Different rotamers can exhibit slightly different stretching frequencies due to changes in dipole moments and vibrational coupling. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to individual conformers and study the equilibrium between them.

Table 3: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch | 1720 - 1725 | Strong | Medium |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |

| C-Cl Stretch | 550 - 850 | Medium-Strong | Strong |

While extensive experimental and computational studies specifically targeting this compound are not widely available in published literature, its molecular structure and electronic properties can be thoroughly investigated using established computational chemistry approaches. This section outlines the theoretical framework and methodologies that would be employed for such a characterization, drawing parallels from studies on analogous α-haloketones and related aliphatic compounds.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to determine the electronic structure of molecules. For this compound, DFT calculations would be instrumental in predicting its ground-state geometry, bond lengths, bond angles, and the relative energies of its various conformers.

A typical approach would involve geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a suitable basis set, for instance, 6-31G(d), to provide a good balance between computational cost and accuracy for a molecule of this size.

The calculations would reveal the most stable three-dimensional arrangement of the atoms. Key structural parameters that would be determined include the lengths of the carbon-carbon, carbon-hydrogen, carbon-oxygen, and carbon-chlorine bonds, as well as the bond angles around the chiral center and the carbonyl group. Furthermore, by systematically rotating the single bonds within the molecule, different conformers can be identified and their relative energies calculated to determine the most energetically favorable conformations.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-C (backbone) Bond Length | ~1.53 Å |

| O=C-C Bond Angle | ~120° |

| Cl-C-C Bond Angle | ~110° |

Molecular Dynamics Simulations for Conformational Space Exploration

To gain a deeper understanding of the flexibility and dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and the transitions between different energy minima.

An MD simulation would typically start with an optimized geometry obtained from DFT calculations. The molecule would then be placed in a simulated environment, such as a solvent box of water or a non-polar solvent, to mimic solution-phase behavior. A force field, a set of empirical energy functions, would be used to describe the interactions between atoms.

By simulating the molecule's trajectory over a period of nanoseconds or longer, a comprehensive exploration of its accessible conformations can be achieved. This would allow for the identification of the most populated conformational states and the energy barriers between them. The conformational analysis of the related molecule 3-methylpentane (B165638) shows various staggered and eclipsed conformations, and similar patterns would be expected for this compound, with additional complexity arising from the steric and electronic effects of the chloro and carbonyl groups.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and then compared to experimentally obtained spectra. While experimental data for this specific molecule is scarce, the predicted spectra would serve as a valuable reference.

Similarly, vibrational frequencies corresponding to the modes of molecular motion can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of functional groups. For instance, the characteristic stretching frequency of the carbonyl group (C=O) would be a prominent feature.

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Predicted Shift (ppm) |

|---|---|---|

| C=O | 205.0 | 204.5 |

| CH-Cl | 50.0 | 49.2 |

| CH-CH₃ | 45.0 | 45.8 |

| CH₂-CH₃ | 25.0 | 25.5 |

| CH₃ (ethyl) | 11.0 | 11.3 |

| CH₃ (isopropyl) | 16.0 | 15.7 |

Quantum Chemical Studies of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as boiling point and solubility, as well as its behavior in biological systems. Quantum chemical methods can be used to study the nature and strength of these interactions.

The presence of a polar carbonyl group and a carbon-chlorine bond introduces dipole-dipole interactions as a significant intermolecular force. libretexts.org The oxygen atom of the carbonyl group can also act as a hydrogen bond acceptor. youtube.com Furthermore, weaker van der Waals forces will be present.

Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to a dimer of this compound to characterize the non-covalent interactions. nih.gov These methods can quantify the strength of hydrogen bonds and dipole-dipole interactions, providing a detailed picture of how these molecules interact with each other and with other molecules in their environment.

| Interaction Type | Description | Relative Strength |

|---|---|---|

| Dipole-Dipole | Arises from the permanent dipoles of the C=O and C-Cl bonds. | Moderate |

| Hydrogen Bonding (acceptor) | The lone pair electrons on the carbonyl oxygen can accept a hydrogen bond from a donor molecule. | Weak to Moderate |

| Van der Waals Forces | Dispersion forces present in all molecules. | Weak |

Applications of 1 Chloro 3 Methylpentan 2 One As a Chemical Intermediate and Synthon

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-Chloro-3-methylpentan-2-one makes it a valuable building block for the synthesis of intricate organic structures. It can participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular frameworks.

While specific research detailing the use of this compound in the synthesis of heterocyclic compounds is not extensively documented in the provided search results, its structure as an α-haloketone suggests its potential as a precursor for various heterocycles. The Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, traditionally employs α-haloketones and thioamides. nih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.net In this reaction, the α-haloketone undergoes condensation with the thioamide to form a thiazole derivative. The general mechanism for this type of reaction involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. nih.gov

Table 1: Potential Heterocyclic Synthesis via this compound

| Heterocycle | General Reactants | Potential Role of this compound |

|---|

Note: This table is based on the general reactivity of α-haloketones and represents potential applications of this compound.

The reactivity of this compound allows for its use in reactions that extend and elaborate carbon skeletons. As an α-halo ketone, it is a suitable substrate for several named reactions that result in significant structural modifications.

One such reaction is the Favorskii rearrangement , which converts α-halo ketones into carboxylic acid derivatives, often with a ring contraction if the substrate is cyclic. wordpress.comed.gov This rearrangement proceeds through a cyclopropanone (B1606653) intermediate and can be a powerful tool for carbon skeleton manipulation.

Another potential application is the Darzens condensation , also known as the glycidic ester condensation. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgbuchler-gmbh.com While this compound is an α-haloketone and not an α-haloester, related reactions involving α-haloketones can lead to the formation of epoxides and other elaborated structures.

Table 2: Potential Carbon Skeleton Elaboration Reactions

| Reaction | General Reactants | Potential Transformation of this compound |

|---|---|---|

| Favorskii Rearrangement | α-Halo ketone, Base | Rearrangement to form a carboxylic acid derivative. wordpress.comed.gov |

Note: This table outlines potential applications based on the known reactivity of α-haloketones.

Intermediate in Fine Chemical Production

The utility of this compound extends to the production of fine chemicals, which are complex, pure chemical substances produced in limited quantities. A patent for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones highlights that these related compounds can serve as intermediates in the synthesis of fungicidal and antifungal compounds. This suggests a potential application for this compound in the agrochemical industry. While direct evidence for its use in commercial fungicides is not available in the search results, its structural similarity to these intermediates is noteworthy.

The compound is also listed by suppliers as a pharmaceutical intermediate, indicating its potential role in the synthesis of active pharmaceutical ingredients (APIs). echemi.com

Utilization in Methodological Organic Synthesis Development

The unique reactivity of α-haloketones like this compound makes them valuable substrates for the development of new synthetic methods. Researchers often utilize such compounds to explore new catalytic transformations and to devise novel reaction pathways. While specific studies detailing the use of this compound for this purpose were not identified in the provided search results, its functional group arrangement offers potential for investigation in areas such as C-H activation, asymmetric catalysis, and novel cyclization strategies. The study of reactions involving this compound could lead to the discovery of new, efficient methods for the synthesis of valuable organic molecules.

Analytical Methodologies for Detection and Quantification of 1 Chloro 3 Methylpentan 2 One

Chromatographic Separations (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for isolating 1-Chloro-3-methylpentan-2-one from complex matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, the required sensitivity, and the volatility of the compound. Given that this compound is a volatile organic compound, GC is generally the preferred method.

Method Development for Purity Assessment and Isomer Separation

Method development is centered on achieving adequate resolution, peak shape, and analysis time.

Purity Assessment: Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. birchbiotech.com Purity is typically determined by area percent, where the peak area of the target analyte is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com This method provides a quantitative measure of the main component relative to any impurities, such as starting materials, byproducts, or degradation products. For accurate purity analysis, it is essential to ensure that all impurities are eluted and detected. birchbiotech.comchromatographyonline.com

Isomer Separation: this compound possesses a chiral center at the C-3 position, meaning it can exist as a pair of enantiomers. The separation of these stereoisomers is critical in pharmaceutical applications, as different enantiomers can exhibit varied biological activity. Chiral chromatography, either by GC or HPLC with a chiral stationary phase (CSP), is necessary for this purpose. Additionally, constitutional isomers may be present as impurities from the synthesis process. High-resolution capillary GC columns are effective at separating isomers based on subtle differences in their boiling points and polarities. researchgate.net

Optimization of Stationary and Mobile Phases

The selection and optimization of the stationary and mobile phases are the most critical factors in achieving successful chromatographic separation. restek.comgreyhoundchrom.com

Gas Chromatography (GC): The choice of the stationary phase is paramount for selectivity in GC. greyhoundchrom.com For a moderately polar compound like this compound (an α-chloroketone), several types of stationary phases can be considered. The principle of "like dissolves like" is a useful guide. greyhoundchrom.comsigmaaldrich.com

Non-polar phases (e.g., 100% dimethylpolysiloxane) separate compounds primarily by their boiling points. fujifilm.comtrajanscimed.com

Intermediate-polarity phases (e.g., 5% phenyl-95% dimethylpolysiloxane) offer a different selectivity and are a common starting point for method development.

Polar phases , such as those containing polyethylene (B3416737) glycol (WAX) or cyanopropyl groups, are effective for separating compounds with differing hydrogen bonding capacities or dipole moments, which is relevant for ketones. restek.comfujifilm.comtrajanscimed.com

Optimization involves adjusting the oven temperature program, which starts at a lower temperature to separate volatile components and ramps up to elute higher-boiling compounds.

| Stationary Phase Type | Common Phase Composition | Separation Principle | Suitability for this compound |

|---|---|---|---|

| Non-Polar | 100% Dimethylpolysiloxane | Boiling Point | Good for general screening and separation from non-polar impurities. |

| Intermediate-Polar | 5% Phenyl-95% Dimethylpolysiloxane | Boiling Point & π-π Interactions | Excellent general-purpose phase with good selectivity for a range of compounds. |

| Polar | Polyethylene Glycol (WAX) | Polarity, Hydrogen Bonding | Good for separating ketones from other polar compounds like alcohols. fujifilm.com |

| Polar | (14%-Cyanopropyl-phenyl)-methylpolysiloxane | Dipole-Dipole Interactions | Effective for separating compounds based on differences in polarity. researchgate.net |

High-Performance Liquid Chromatography (HPLC): For HPLC analysis, reversed-phase (RP) chromatography is the most common mode.

Stationary Phase: A C18 (octadecylsilane) column is a typical first choice due to its versatility. Other phases like C8 or Phenyl columns can provide alternative selectivity.

Mobile Phase: The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). phenomenex.com The ratio of these solvents is adjusted to control the retention time and resolution. mastelf.com Acetonitrile/water mixtures are often preferred for the analysis of carbonyl compounds. nih.gov Optimization involves adjusting the solvent gradient, pH (if the analyte or impurities are ionizable), and buffer concentration. For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Coupled Techniques for Enhanced Analysis

Coupling chromatographic separation with a powerful detection technique like mass spectrometry provides a significant enhancement in analytical capability, offering both high sensitivity and high selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the definitive technique for the analysis of volatile and semi-volatile organic compounds. impactfactor.org It combines the separation power of GC with the identification capabilities of MS.

Identification: As this compound elutes from the GC column, it enters the MS ion source (typically electron ionization, EI), where it is fragmented into a unique pattern of ions. This mass spectrum serves as a chemical "fingerprint." While a specific spectrum for this compound is not widely published, the fragmentation of the similar compound 1-Chloro-3-pentanone can provide insight. nist.govnih.gov Expected fragmentation pathways for α-chloroketones include:

Cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), leading to the loss of an ethyl group or a chloromethyl radical.

Loss of a chlorine atom.

McLafferty rearrangement if structurally possible. The resulting mass spectrum can be compared against spectral libraries (like NIST) for tentative identification. nist.gov

Quantification: For quantitative analysis, GC-MS can be operated in two modes: full scan or selected ion monitoring (SIM).

Full Scan: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing qualitative information.

SIM: The instrument is set to monitor only a few characteristic ions of the target analyte. This mode significantly increases sensitivity and selectivity, making it ideal for trace-level quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is often more suitable for volatile ketones, LC-MS is a powerful tool for analyzing a wide array of organic molecules and can be applied to this compound, particularly in complex matrices or for analyzing non-volatile impurities. rsc.org

Methodology: In LC-MS, the analyte is typically ionized using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This often results in a prominent molecular ion (e.g., [M+H]⁺), which provides molecular weight information. rsc.org Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and highly selective quantification by monitoring a specific fragmentation of the parent ion (Selected Reaction Monitoring, SRM).

Applications: LC-MS would be particularly useful for analyzing potential higher molecular weight impurities or degradation products that are not amenable to GC. It is also a valuable tool in stability studies where the formation of non-volatile products may occur. The development of an LC-MS method would require careful selection of the mobile phase to ensure compatibility with the ionization source. phenomenex.com

Quantitative Analytical Protocols and Validation

To ensure that an analytical method provides reliable and accurate results, it must be validated. impactfactor.org Method validation is a systematic process that confirms the suitability of the method for its intended purpose. bohrium.com Key validation parameters are defined by various international guidelines.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.999.

Accuracy: The closeness of the measured value to the true value. It is often determined through spike-recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. Precision is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature, mobile phase composition).

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between instrument response and analyte concentration. | Correlation Coefficient (R²) ≥ 0.999 |

| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% for drug substance; may vary for other matrices. |

| Precision (RSD%) | Agreement between a series of measurements. | RSD ≤ 2% |

| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio ≥ 10:1 |

| Specificity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time of the analyte peak. |

Calibration Strategies and Limit of Detection Studies

Calibration Strategies

To ensure the accuracy of quantitative measurements, a robust calibration strategy is essential. For the analysis of this compound by GC-MS, an external standard calibration is commonly performed. This involves creating a series of standard solutions with known concentrations of the pure compound. These standards are then analyzed to generate a calibration curve by plotting the instrument response (typically the peak area of a characteristic ion) against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve.

A multi-point calibration, using a minimum of three to five concentration levels, is necessary to establish the linear range of the instrument's response epa.gov. The linearity of the calibration curve is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999 for a good fit.

Interactive Data Table: Example Calibration Data for this compound by GC-MS

Below is a representative data table illustrating a typical five-point calibration for the quantification of this compound.

| Concentration (µg/L) | Peak Area (Arbitrary Units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,100 |

| 50.0 | 758,900 |

This table is interactive. You can sort the columns by clicking on the headers.

Limit of Detection Studies

The Limit of Detection (LOD) is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The LOD for this compound is determined by analyzing replicate samples with a low concentration of the analyte. The standard deviation of these measurements is then used to calculate the LOD, commonly defined as three times the standard deviation of the blank or a low-level standard.

A summary of typical LODs for related compounds is presented below, providing an expected range for this compound.

Data Table: Typical Limits of Detection for Volatile Chlorinated Compounds by GC-MS

| Compound Class | Matrix | Limit of Detection (LOD) |

| Chlorinated Hydrocarbons | Water | 0.001 - 0.3 µg/L |

| Chlorinated Solvents | Industrial Water | sub-µg/L |

| Chlorinated Hydrocarbons | Cosmetics | 0.033 - 0.049 mg/L researchgate.net |

Interference and Matrix Effects in Complex Samples

When analyzing this compound in complex matrices such as industrial wastewater, soil extracts, or biological samples, the accuracy of the results can be affected by interferences and matrix effects.

Interference

Interference occurs when other compounds in the sample co-elute with the target analyte from the GC column and produce a signal that overlaps with the analyte's signal. This can lead to an overestimation of the analyte's concentration. The electron capture detector, while sensitive to halogenated compounds, is also responsive to other electronegative compounds like phthalates, which can cause interference epa.gov. Co-elution can be a significant issue in forensic chromatography and other analytical applications thetruthaboutforensicscience.com. The use of mass spectrometry as a detector significantly reduces the likelihood of interference, as it can distinguish between compounds based on their unique mass fragmentation patterns. However, if an interfering compound shares common fragment ions with this compound, it can still pose a challenge. Proper chromatographic separation is key to minimizing co-elution interferences.

Matrix Effects

Matrix effects are a common phenomenon in GC-MS analysis and refer to the alteration of the analyte's signal (either enhancement or suppression) due to the presence of other components in the sample matrix. These effects are particularly pronounced in complex samples where co-extracted, non-volatile matrix components can accumulate in the GC inlet and column, affecting the transfer of the analyte to the detector mdpi.com.

Signal Enhancement: This can occur when matrix components coat active sites in the GC liner and column, reducing the thermal degradation or adsorption of the analyte. This leads to a higher amount of the analyte reaching the detector, resulting in a larger peak area and an overestimation of the concentration.

Signal Suppression: This can happen when co-eluting matrix components compete with the analyte for ionization in the MS source, leading to a reduced signal and an underestimation of the concentration.

To compensate for matrix effects, several strategies can be employed:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar in composition to the samples being analyzed. This helps to ensure that the standards and the samples are affected by the matrix in the same way.

Internal Standard Calibration: A known amount of a compound that is chemically similar to the analyte but not present in the sample (an internal standard) is added to both the calibration standards and the samples. The ratio of the analyte's response to the internal standard's response is then used for quantification, which can help to correct for variations in sample injection and matrix effects.

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte's signal nih.gov.

Interactive Data Table: Hypothetical Study of Matrix Effects on this compound Quantification

This table illustrates a hypothetical recovery study in different sample matrices to assess the impact of matrix effects. A known amount of this compound (spiked at 10 µg/L) is added to different matrices, and the measured concentration is compared to the spiked concentration.

| Sample Matrix | Measured Concentration (µg/L) | Recovery (%) | Matrix Effect |

| Deionized Water (Control) | 9.9 | 99 | None |

| Industrial Effluent | 12.5 | 125 | Enhancement |

| Soil Extract | 7.8 | 78 | Suppression |

This table is interactive. You can sort the columns by clicking on the headers.

Future Research Directions and Unexplored Chemical Space for 1 Chloro 3 Methylpentan 2 One

Development of Novel and Efficient Synthetic Routes

Continuous-Flow Synthesis: The adoption of continuous-flow technologies presents a significant opportunity to improve the synthesis of 1-Chloro-3-methylpentan-2-one. This approach offers enhanced safety, particularly when dealing with potentially hazardous intermediates, and allows for precise control over reaction parameters, leading to higher yields and purity. Flow chemistry can also facilitate the use of transient and highly reactive species in a controlled manner.

Safer Chlorinating Agents: Research into alternative and safer chlorinating agents is paramount. Traditional methods may involve toxic and corrosive reagents. The exploration of solid-supported reagents or in-situ generation of chlorinating species could mitigate these risks.

Catalytic Asymmetric Chlorination: The introduction of chirality into the molecule opens up new avenues for its application in pharmaceuticals and fine chemicals. The development of catalytic asymmetric α-chlorination methods for ketones is a burgeoning field. Future work will likely focus on designing novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in the synthesis of chiral derivatives of this compound.

One-Pot Procedures: Streamlining the synthesis through one-pot procedures from readily available starting materials is another critical research direction. This could involve the direct conversion of alcohols or other functional groups into the target α-chloroketone, thereby reducing the number of isolation and purification steps, leading to a more atom-economical and environmentally friendly process.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Continuous-Flow Synthesis | Enhanced safety, precise control, scalability | Reactor design, optimization of reaction parameters |

| Safer Chlorinating Agents | Reduced toxicity and environmental impact | Development of novel reagents, use of solid supports |

| Catalytic Asymmetric Chlorination | Access to chiral building blocks | Design of new chiral catalysts, stereoselective control |

| One-Pot Procedures | Increased efficiency, reduced waste | Tandem reactions, domino sequences |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, namely the electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom, make it a versatile building block for a wide array of chemical transformations. While its basic reactivity is understood, a vast chemical space remains to be explored.

Future research will likely focus on:

Novel Heterocycle Synthesis: α-Haloketones are well-established precursors for the synthesis of various heterocycles. However, the specific substitution pattern of this compound could lead to the formation of novel and potentially bioactive heterocyclic scaffolds. Systematic investigation of its reactions with a diverse range of binucleophiles (e.g., substituted hydrazines, ureas, and thioureas) could yield new classes of pyridazines, pyrimidines, and thiazoles.

Cross-Coupling Reactions: The development of novel cross-coupling reactions involving the C-Cl bond is a promising area. While palladium-catalyzed couplings are common, exploring the use of other transition metals like nickel, copper, or iron could offer alternative reactivity and selectivity. This would enable the introduction of a wide variety of substituents at the α-position, including aryl, vinyl, and alkyl groups.

Rearrangement Reactions: Investigating novel rearrangement reactions, such as variations of the Favorskii rearrangement, could lead to the synthesis of valuable carboxylic acid derivatives with unique substitution patterns. The influence of the methyl and ethyl groups on the stereochemical outcome of such rearrangements warrants detailed study.

Radical-Mediated Transformations: The exploration of radical-mediated reactions involving this compound is a relatively untapped area. Photoredox catalysis or other radical initiation methods could be employed to generate α-keto radicals, which could then participate in a variety of C-C and C-heteroatom bond-forming reactions.

Advanced Theoretical and Computational Insights into Reactivity and Properties

To complement experimental investigations, advanced theoretical and computational methods will be instrumental in gaining a deeper understanding of the reactivity and properties of this compound.

Key areas for future computational studies include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of known and novel reactions. This includes mapping potential energy surfaces, identifying transition states, and calculating activation barriers, which can provide valuable insights into reaction kinetics and selectivity.

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, and UV-Vis). By calculating theoretical spectra, researchers can confirm the structure of reaction products and intermediates.

Conformational Analysis: The conformational landscape of this compound and its derivatives can significantly influence their reactivity. Computational studies can predict the most stable conformers and the energy barriers between them, providing a basis for understanding stereoselective reactions.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of this compound and its derivatives, such as solubility, boiling point, and toxicity.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these technologies can be applied to:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions involving this compound. This can help to prioritize experiments and reduce the time and resources spent on trial-and-error approaches.

Retrosynthetic Analysis: AI-powered tools can be used to devise novel synthetic routes to this compound and its derivatives. These tools can analyze vast reaction databases to suggest the most efficient and practical synthetic pathways.

Discovery of New Reactions: ML algorithms can be used to screen for novel and unexpected chemical transformations. By analyzing patterns in reactivity data, these algorithms may identify previously unknown reaction pathways for this compound.

The synergy between computational chemistry and machine learning is expected to create a powerful predictive platform for exploring the chemical space around this compound.

Application in Materials Science and Polymer Chemistry

While the direct application of this compound in materials science is not yet established, its functional groups offer significant potential for the synthesis of novel polymers and functional materials. Future research in this area could explore:

Functional Monomer Synthesis: this compound can serve as a precursor for the synthesis of functionalized monomers. The chloro and keto groups can be modified to introduce polymerizable moieties or other desired functionalities.

Polymer Post-Functionalization: The reactivity of the α-chloro-ketone moiety can be exploited for the post-functionalization of existing polymers. By grafting this compound or its derivatives onto a polymer backbone, new materials with tailored properties can be created.

Synthesis of Aliphatic Polyketones: Aliphatic polyketones are a class of engineering thermoplastics with desirable properties. While typically synthesized from olefins and carbon monoxide, the structural motifs present in this compound could inspire novel synthetic strategies for creating functionalized polyketones. Research could focus on developing polymerization methods that incorporate this or similar ketone-containing building blocks.

Catalytic Chemistry for Derivatization and Valorization

Catalytic methods will be crucial for the efficient derivatization and valorization of this compound. This involves the use of small amounts of a catalyst to achieve highly selective and efficient transformations.

Future research in catalytic applications will likely focus on:

Transition Metal Catalysis: As mentioned in section 8.2, transition metal catalysis is a powerful tool for C-C and C-heteroatom bond formation. Future work will involve the development of novel catalytic systems for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the α-carbon.

Organocatalysis: Organocatalysis offers a metal-free alternative for many transformations. Chiral organocatalysts can be used to achieve enantioselective modifications of this compound, such as asymmetric additions to the carbonyl group or substitutions at the α-carbon.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers the potential for highly selective and environmentally friendly transformations. Enzymes such as reductases, transaminases, and halogenases could be employed to modify this compound with high chemo-, regio-, and stereoselectivity.

The table below summarizes the key catalytic approaches for future exploration:

| Catalytic Approach | Potential Transformations | Key Advantages |

| Transition Metal Catalysis | Cross-coupling reactions, carbonylation | High efficiency, broad substrate scope |

| Organocatalysis | Asymmetric synthesis, metal-free reactions | Mild reaction conditions, sustainability |

| Biocatalysis | Enantioselective reductions, aminations | High selectivity, green chemistry |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-Chloro-3-methylpentan-2-one, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via chlorination of 3-methylpentan-2-one using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction temperature (0–25°C) and stoichiometry must be tightly controlled to avoid over-chlorination or ketone decomposition. Purification via fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) is recommended. Key intermediates should be monitored by TLC.

- Data Considerations : Yields >70% are achievable with excess SOCl₂ in anhydrous dichloromethane. Side products (e.g., dichlorinated derivatives) can arise at elevated temperatures.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Look for a carbonyl (C=O) peak at ~205–210 ppm (¹³C). The methyl group adjacent to the ketone appears as a singlet at ~2.1–2.3 ppm (¹H). Chlorine-induced deshielding shifts the α-CH₂ signal upfield.

- IR : A strong C=O stretch at ~1710–1740 cm⁻¹ and C-Cl stretch at ~550–750 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 134 (C₆H₁₁ClO⁺) and fragmentation patterns (e.g., loss of Cl·, m/z 99).

- Validation : Cross-reference with CRC Handbook data (e.g., boiling point, refractive index) to confirm purity.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELXL for refinement. Key steps:

Grow crystals via slow evaporation in non-polar solvents (e.g., hexane).

Collect data at low temperature (100 K) to minimize thermal motion.

Analyze hydrogen bonding (e.g., C=O···H interactions) using graph-set notation to identify supramolecular motifs.

- Challenges : Chlorine’s high electron density may cause absorption errors; apply multi-scan corrections.

Q. What mechanistic insights explain regioselectivity in the chlorination of 3-methylpentan-2-one?

- Methodology :

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to compare transition-state energies for α- vs. β-chlorination.

- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, catalysts) via in-situ IR or NMR. Polar aprotic solvents (e.g., DMF) favor α-chlorination due to stabilization of the electrophilic Cl⁺ intermediate.

- Contradictions : Competing pathways (e.g., radical vs. ionic mechanisms) may arise under UV light or peroxide presence. Validate via trapping experiments (e.g., TEMPO for radicals).

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to assess transition-state structure.

- Hammett Analysis : Correlate substituent effects (σ values) on aryl derivatives with reaction rates.

Data Contradictions and Resolution

- Example : Discrepancies in reported melting points may arise from polymorphism or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms and recrystallize from multiple solvents (e.g., ethanol, ethyl acetate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.